Phenylacetic acid mustard
Overview
Description
Phenylacetic acid mustard: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chloroethyl groups attached to a p-aminophenylacetic acid moiety, making it a versatile compound for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenylacetic acid mustard typically involves the reaction of p-aminophenylacetic acid with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency in quality and yield. Industrial production may also involve additional purification steps to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: Phenylacetic acid mustard undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
Chemistry: Phenylacetic acid mustard is used as a reagent in organic synthesis, particularly in the preparation of various derivatives for further chemical studies.
Biology: In biological research, the compound is used to study the effects of alkylating agents on biological systems. It serves as a model compound to investigate the mechanisms of action of similar alkylating agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its structure allows it to interact with DNA, leading to potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
Phenylacetic acid mustard exerts its effects through alkylation of nucleophilic sites in biological molecules, particularly DNA. The chloroethyl groups form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces cell death.
Comparison with Similar Compounds
- N,N-Bis(2-chloroethyl)phosphorodiamidic acid cyclohexylamine salt
- N,N-Bis(2-chloroethyl)hydrazides of furan carboxylic acid
Comparison: Phenylacetic acid mustard is unique due to its specific structure, which includes a p-aminophenylacetic acid moiety. This structural feature distinguishes it from other similar compounds, such as N,N-Bis(2-chloroethyl)phosphorodiamidic acid cyclohexylamine salt and N,N-Bis(2-chloroethyl)hydrazides of furan carboxylic acid, which have different functional groups and applications.
Properties
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAFMLCWWGDNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146714 | |
Record name | Phenacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10477-72-2 | |
Record name | 4-[Bis(2-chloroethyl)amino]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10477-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenacid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010477722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorphenacil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-BIS(2-CHLOROETHYL)-P-AMINOPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32842A3UZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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